molecular formula C16H15N3O2S3 B2871391 N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-[(phenylsulfanyl)methyl]furan-2-carboxamide CAS No. 853891-56-2

N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-[(phenylsulfanyl)methyl]furan-2-carboxamide

Cat. No.: B2871391
CAS No.: 853891-56-2
M. Wt: 377.5
InChI Key: XEFIZZGQQAUZTB-UHFFFAOYSA-N
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Description

“N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-[(phenylsulfanyl)methyl]furan-2-carboxamide” is a compound that contains a 1,3,4-thiadiazole moiety . This moiety is known to exhibit a wide range of biological activities such as antidiabetic, anticancer, anti-inflammatory, anticonvulsant, antiviral, antihypertensive, and antimicrobial . The compound is not intended for human or veterinary use and is available for research use only.


Synthesis Analysis

The synthesis of 1,3,4-thiadiazole derivatives, including the compound , involves several modifications in the 1,3,4-thiadiazole moiety . These modifications have resulted in compounds with good potency as anticonvulsant agents, which are highly effective and have less toxicity .


Molecular Structure Analysis

The molecular formula of the compound is C16H15N3O2S3. The molecular structure of a compound is responsible for various pharmacological activities . The 1,3,4-thiadiazole moiety, in particular, is known for its strong aromaticity and the presence of the = N-C-S- moiety, which provides low toxicity and great in vivo stability .


Chemical Reactions Analysis

The chemical reactions involving 1,3,4-thiadiazole derivatives are based on assumptions like the presence of the = N-C-S- moiety and strong aromaticity of the ring . These properties are responsible for providing low toxicity and great in vivo stability . Bromo-substituted compounds, in particular, have been found to be potent, showing 100% protection at 60 mg/kg for mortality (1–24 h), indicating that substitution with Br increases the activity of the compound .

Scientific Research Applications

Chemical Synthesis and Reactivity

The compound N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-5-[(phenylsulfanyl)methyl]furan-2-carboxamide and its derivatives have been a subject of interest in chemical research for their unique reactivity and potential applications in synthesizing heterocyclic compounds. Studies have shown that derivatives of thiadiazole, similar to the given compound, undergo various reactions with bases and nucleophiles, leading to the formation of novel heterocyclic structures. For example, the reaction of ethyl 5-methyl-4-(1,2,3-thiadiazol-4-yl)furan-2-carboxylate with bases resulted in the formation of thioamides and other furylacetic acid derivatives through ring-opening reactions and nucleophilic substitutions, highlighting the synthetic utility of thiadiazole derivatives in organic synthesis (Remizov, Pevzner, & Petrov, 2019).

Antimicrobial and Antifungal Activity

Research on the antimicrobial and antifungal properties of compounds containing the 1,3,4-thiadiazole moiety, similar to the chemical structure of interest, has identified significant biological activities. For instance, a study found that derivatives of 1,3,4-thiadiazole exhibited sensitivity to both Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans. This indicates the potential of these compounds for further development as antimicrobial and antifungal agents, suggesting a promising area for pharmaceutical research (Sych et al., 2019).

Pharmacological Potential

The exploration of thiadiazole derivatives, including structures akin to this compound, in pharmacology has yielded promising results. A study on bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide analogs, for example, demonstrated their potential as glutaminase inhibitors, offering insights into their use in cancer therapy. These compounds exhibited significant potency in inhibiting the growth of cancer cells, underscoring the therapeutic potential of thiadiazole derivatives in treating cancer (Shukla et al., 2012).

Future Directions

The future directions for research on 1,3,4-thiadiazole derivatives, including the compound , could involve further modifications in the 1,3,4-thiadiazole moiety to enhance their potency as anticonvulsant agents . Additionally, more research could be conducted to explore the diverse biological activities exhibited by these compounds .

Properties

IUPAC Name

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-5-(phenylsulfanylmethyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2S3/c1-2-22-16-19-18-15(24-16)17-14(20)13-9-8-11(21-13)10-23-12-6-4-3-5-7-12/h3-9H,2,10H2,1H3,(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEFIZZGQQAUZTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)C2=CC=C(O2)CSC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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